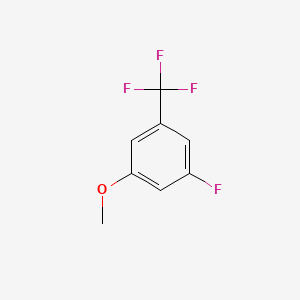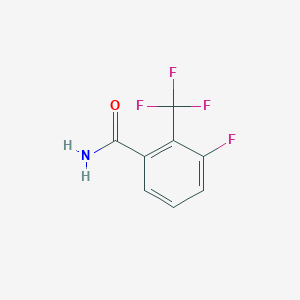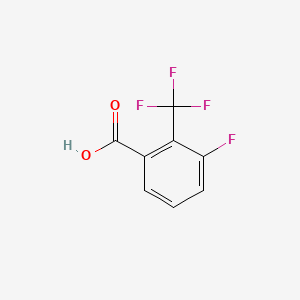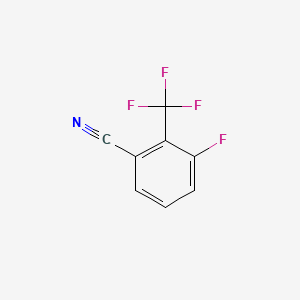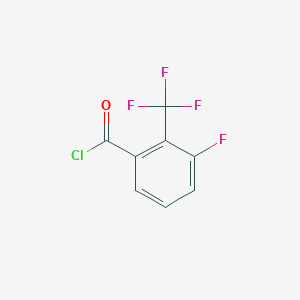![molecular formula C11H13N3OS B1305537 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanon](/img/structure/B1305537.png)
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiadiazol-Derivate, einschließlich derer mit einer Struktur, die der von 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanon ähnelt, wurden ausgiebig auf ihr Potenzial als Antitumormittel untersucht . Der mesomere Charakter des Thiadiazolrings ermöglicht es diesen Verbindungen, Zellmembranen zu durchqueren und mit biologischen Zielstrukturen zu interagieren, was zu einem breiten Spektrum biologischer Aktivitäten führt. Diese Verbindungen haben in verschiedenen in-vitro- und in-vivo-Krebsmodellen Wirksamkeit gezeigt und gezielt bestimmte Pfade angesprochen, die an der Entstehung von Krebs beteiligt sind.
Antimikrobielle Eigenschaften
Das strukturelle Gerüst von Thiadiazol ist bekannt dafür, antimikrobielle Eigenschaften zu verleihen. Untersuchungen haben gezeigt, dass Thiadiazol-Derivate gegen eine Reihe pathogener Bakterien und Pilze wirksam sein können . Dies macht sie zu wertvollen Stoffen bei der Entwicklung neuer antimikrobieller Mittel, die im Kampf gegen Antibiotika-resistente Stämme unerlässlich sind.
Enzyminhibition
Im Bereich der Biochemie wurden Thiadiazol-Derivate als Enzyminhibitoren eingesetzt. Sie können die Aktivität verschiedener Enzyme modulieren, die für biologische Prozesse entscheidend sind, was für die Entwicklung von Medikamenten zur gezielten Beeinflussung bestimmter Stoffwechselwege unerlässlich ist .
Anwendungen in der Molekularbiologie
In der Molekularbiologie können diese Verbindungen verwendet werden, um die Wechselwirkung zwischen kleinen Molekülen und DNA oder Proteinen zu untersuchen. Dies trägt zum Verständnis der molekularen Grundlagen von Krankheiten bei und kann bei der Entwicklung gezielter Therapien helfen .
Chemische Verfahrenstechnik
Thiadiazol-Verbindungen finden Anwendungen in der chemischen Verfahrenstechnik, insbesondere bei der Synthese komplexer Moleküle. Sie können als Bausteine für den Aufbau größerer, komplexerer Strukturen mit spezifischen chemischen Eigenschaften dienen .
Korrosionsschutz
Im Bereich der Werkstoffwissenschaften werden Thiadiazol-Derivate auf ihre Korrosionsschutz-Eigenschaften untersucht. Sie können schützende Schichten auf Metallen bilden, die oxidativen Schäden vorbeugen und die Lebensdauer von Industriematerialien verlängern .
Wirkmechanismus
Target of Action
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The primary targets of these compounds are often biological macromolecules that play crucial roles in cellular processes .
Mode of Action
The mode of action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely related to its interaction with its targets. The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to changes in the function of the target, resulting in the observed biological effects .
Biochemical Pathways
Thiadiazole derivatives have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells
Pharmacokinetics
The pharmacokinetic properties of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
The result of the action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is likely to be dependent on the specific biological context. In general, thiadiazole derivatives have been found to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of bacterial or cancer cells.
Action Environment
The action of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to cross cellular membranes . Additionally, the presence of other molecules could potentially affect the compound’s stability or its interactions with its targets.
Biochemische Analyse
Biochemical Properties
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, have been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.
Cellular Effects
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, have shown cytotoxic properties against cancer cells by disrupting DNA replication processes . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s anti-inflammatory properties further contribute to its effects on cellular processes.
Molecular Mechanism
The molecular mechanism of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it inhibits the activity of COX-2 and 5-LOX enzymes, leading to reduced production of pro-inflammatory cytokines . Furthermore, thiadiazole derivatives have been shown to interact with heat shock protein 90 (Hsp90), resulting in the degradation of several oncoproteins . These interactions highlight the compound’s potential as an anticancer and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, exhibit stability under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy and biological activity. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone vary with different dosages in animal models. Studies have demonstrated that thiadiazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may exhibit anti-inflammatory and anticancer properties, while higher doses may result in toxicity and adverse reactions. Understanding the dosage effects is crucial for determining the therapeutic window and safe usage of the compound in animal models.
Metabolic Pathways
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiadiazole derivatives have been reported to form charge transfer complexes with acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone and p-chloranil These interactions suggest that the compound may participate in redox reactions and other metabolic processes
Transport and Distribution
The transport and distribution of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone within cells and tissues are critical for its biological activity. The compound’s liposolubility, attributed to the presence of sulfur atoms, facilitates its cellular permeability . Thiadiazole derivatives can cross cellular membranes and interact with transporters or binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Thiadiazole derivatives have been shown to localize within the nucleus, where they can interact with DNA and other nuclear components . This localization is essential for the compound’s ability to disrupt DNA replication and exert its cytotoxic effects on cancer cells.
Eigenschaften
IUPAC Name |
1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)14-11(2,16-10(12)13-14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKRAYLCPSCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
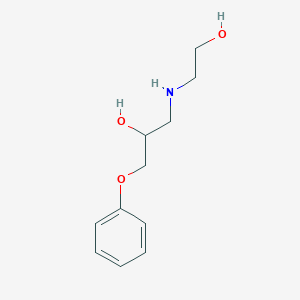

![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)

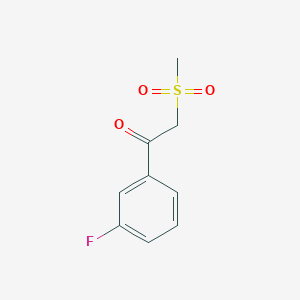
![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)

